molecular formula C18H20Cl2N2O6S2 B2656062 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine CAS No. 428498-35-5

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine

Cat. No. B2656062
CAS RN: 428498-35-5
M. Wt: 495.39
InChI Key: SLJBYLIVNMTPFF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

BCMP derivatives have garnered attention due to their potential pharmaceutical activity. The piperazine moiety appears in several drugs, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers explore BCMP analogs for their therapeutic effects, such as antiviral, antitumor, or anti-inflammatory properties.

Aza-Michael Addition Reactions

BCMP can be functionalized via Aza-Michael addition reactions. For instance, it reacts with pyrazolylvinyl ketones to yield interesting products. These reactions are valuable in the synthesis of novel compounds with diverse applications .

Antimicrobial Activity

Researchers have investigated BCMP derivatives for their antimicrobial properties. Docking simulations of eight piperazine chrome-2-one derivatives against oxidoreductase enzymes showed promising interactions. Hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues in the binding site contribute to their antibacterial activity .

Anti-Allergic Activities

Novel BCMP derivatives, such as ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazines, have been designed, synthesized, and tested for in vivo anti-allergic activities. These compounds hold potential as anti-allergic agents .

Cyclic Amine Substitution in Tröger’s Base Derivatives

BCMP derivatives have been explored for functionalizing Tröger’s base. The introduction of cyclic amine substituents enhances the properties of this intriguing heterocyclic compound .

Photocatalytic Synthesis and Parallel Solid-Phase Synthesis

BCMP has been employed in photocatalytic synthesis and parallel solid-phase synthesis methods. These approaches allow efficient access to diverse BCMP analogs, facilitating drug discovery and materials science research .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperazine derivatives are known to exhibit a wide range of biological activities and are often used in the development of pharmaceuticals .

Future Directions

Piperazine derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on exploring new synthetic routes, studying their biological activities, and developing new drugs based on these compounds .

properties

IUPAC Name

1,4-bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O6S2/c1-27-15-11-13(19)3-5-17(15)29(23,24)21-7-9-22(10-8-21)30(25,26)18-6-4-14(20)12-16(18)28-2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJBYLIVNMTPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-chloro-2-methoxybenzenesulfonyl)piperazine

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